3-Amino-2-phenylpropan-1-ol
Description
Significance of Chiral Amino Alcohol Scaffolds in Asymmetric Synthesis
Chiral amino alcohol scaffolds are fundamental components in the field of asymmetric synthesis, which is dedicated to the selective synthesis of a specific enantiomer of a chiral molecule. nih.govdiva-portal.org These scaffolds are integral to the creation of chiral auxiliaries, ligands, and catalysts that facilitate stereocontrolled reactions. diva-portal.orguzh.ch The presence of both an amino and a hydroxyl group allows for the formation of rigid, chelated transition states, which can effectively control the stereochemical outcome of a reaction.
The development of efficient synthetic routes to access a diverse array of chiral fragments derived from amino alcohols is an active area of research. nih.gov These fragments, which include structures like oxazolidinones and morpholinones, are valuable in fragment-based lead discovery (FBLD) in medicinal chemistry. nih.gov The ability to synthesize these scaffolds with high enantiomeric purity is crucial for their application in producing enantiopure products. rsc.orgwestlake.edu.cn
Overview of 3-Amino-2-phenylpropan-1-ol within the Context of β-Amino Alcohol Systems
This compound is a specific β-amino alcohol that has garnered attention in synthetic organic chemistry. Its structure, featuring a phenyl group at the C2 position, makes it a valuable precursor and building block for more complex molecules. For instance, it has been utilized in the synthesis of β-enaminolactones, which are precursors to enantiopure β-amino acids and are found in many biologically active natural products. rsc.org The reaction of this compound with alkynoates can efficiently produce these seven-membered ring structures. rsc.org
Furthermore, derivatives of this compound are investigated for their potential applications. For example, the related compound (R)-2-amino-3-phenylpropanol is a key chiral moiety in the synthesis of Solriamfetol, a medication used to promote wakefulness. acs.org The structural similarity highlights the importance of the 3-amino-1-phenylpropan-1-ol (B18842) framework in the development of pharmaceutically relevant compounds.
Historical Context and Evolution of Research on Phenylpropanolamine Derivatives
Phenylpropanolamine, a compound structurally related to this compound, has a long history of use. First synthesized around 1910, its effects on blood pressure were noted in the 1930s, leading to its medical use. nih.govwikipedia.orgresearchgate.net It was widely available as a nasal decongestant and appetite suppressant. wikipedia.orgresearchgate.net
Research into phenylpropanolamine and its derivatives evolved over the decades. Initially recognized for its sympathomimetic properties, it was later investigated for its effectiveness in weight management, leading to its approval for this indication in 1976. nih.gov However, concerns about its association with an increased risk of hemorrhagic stroke led to its withdrawal from many markets starting in 2000. nih.govwikipedia.orgresearchgate.net This historical trajectory from widespread use to market withdrawal underscores the evolving understanding of the pharmacological profiles of phenylpropanolamine derivatives.
The study of amphetamine and its derivatives, which share the phenylethylamine backbone with phenylpropanolamine, also provides a broader historical context. Amphetamine was first synthesized in 1887 and its stimulant properties were explored for various applications, including military use during World War II. wikipedia.org The eventual recognition of their addictive potential led to stricter regulations. wikipedia.org
Stereochemical Considerations and the Importance of Enantiomeric Purity in Research
The stereochemistry of β-amino alcohols like this compound is of paramount importance in research and application. The presence of at least two stereocenters in many of these molecules means they can exist as multiple stereoisomers. The biological activity and efficacy of such compounds are often highly dependent on their specific stereochemical configuration. Therefore, achieving high enantiomeric purity is a critical goal in their synthesis. nih.govdiva-portal.orgrsc.org
Various analytical techniques are employed to determine the enantiomeric purity of chiral compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral columns are standard methods, though they can be expensive. rsc.org Other techniques like capillary electrophoresis (CE) with chiral selectors, such as cyclodextrins, have been developed for the enantiomeric separation of phenethylamine (B48288) derivatives and related substances. mdpi.com Nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents is another powerful tool for determining enantiomeric excess. rsc.org The development of efficient and accurate methods for assessing enantiomeric purity is crucial for quality control in both research and industrial settings. mdpi.com
The synthesis of enantiopure β-amino alcohols is a major focus of modern organic synthesis. diva-portal.org Strategies to achieve this include the use of chiral starting materials, asymmetric catalytic methods, and enzymatic resolutions. diva-portal.orgacs.org For instance, biocatalytic methods using enzymes like amine dehydrogenases have been developed for the kinetic resolution and deracemization of racemic β-amino alcohols to produce the desired enantiomer with high enantiomeric excess. acs.org
Structure
2D Structure
Properties
IUPAC Name |
3-amino-2-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVZNCUPEGZSEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62247-39-6 | |
| Record name | 3-amino-2-phenylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Mechanistic Investigations
Stereoselective Synthesis of 3-Amino-2-phenylpropan-1-ol Enantiomers
The controlled synthesis of specific enantiomers of this compound is crucial for its application in pharmaceuticals and other specialized fields. ontosight.ai Both asymmetric reduction strategies and the resolution of racemic mixtures are key approaches to achieving high enantiopurity.
Asymmetric Reduction Strategies
Asymmetric reduction involves the conversion of a prochiral precursor, such as a ketone or aldehyde, into a chiral alcohol using a chiral catalyst or reagent. rsc.org This approach directly introduces the desired stereocenter.
The asymmetric reduction of prochiral ketones is a powerful method for producing enantiomerically enriched alcohols. psu.edu Chiral catalysts, often metal complexes with chiral ligands, facilitate the enantioselective transfer of a hydride to the carbonyl group. For instance, chiral zinc catalysts have been effectively used in the enantioselective reduction of acetophenones using polymethylhydrosiloxane (B1170920) as the reducing agent, achieving high yields and significant enantiomeric excesses. acs.org The choice of catalyst and reaction conditions is critical in determining the stereochemical outcome. psu.edu
A variety of chiral ligands, including those derived from readily available natural products like camphor, can be employed to create diastereomeric catalysts. psu.edu These catalysts can predictably yield either the (S) or (R) enantiomer of the resulting alcohol from the same prochiral ketone. psu.edu The steric and electronic properties of both the substrate and the chiral ligand play a crucial role in the stereochemical control of the reduction. psu.edu
| Catalyst System | Precursor | Product | Enantiomeric Excess (ee) |
| ZnEt₂ + Chiral Diimine | Acetophenone | (R)- or (S)-1-Phenylethanol | Up to 88% |
| Zn(carboxylate)₂ + Chiral Diamine | Acetophenone | (R)- or (S)-1-Phenylethanol | 70-80% |
The direct asymmetric reduction of 3-amino-2-phenylpropanal presents a straightforward route to the desired amino alcohol. This transformation can be accomplished using various chiral reducing agents or catalytic systems. One notable method involves the use of borane (B79455) in the presence of a chiral oxazaborolidine catalyst. This approach has proven effective for the enantioselective reduction of various ketones. psu.edu
Enzymes are highly efficient and stereoselective catalysts in organic synthesis. mdpi-res.com For the synthesis of this compound enantiomers, enzymatic kinetic resolution is a particularly valuable technique. rsc.orgsci-hub.se
Penicillin G Acylase (PGA): Immobilized Penicillin G acylase (PGA) has been successfully employed for the resolution of racemic N-phenylacetyl-3-amino-3-phenyl-1-propanol. umn.edugoogle.comgoogle.com The enzyme selectively hydrolyzes the N-phenylacetyl group of one enantiomer, allowing for the separation of the resulting free amino alcohol from the unreacted acylated enantiomer. umn.edu This method has been shown to produce both the (R)-amino alcohol and the (S)-amide with high enantiomeric purity (>99% ee) and in good yields (each >45%). umn.edu The use of immobilized enzymes is advantageous for industrial applications as it facilitates catalyst recovery and reuse. umn.edugoogle.com
Lipase-Catalyzed Resolutions: Lipases are another class of enzymes widely used for the kinetic resolution of alcohols and amines. sci-hub.se Lipase B from Candida antarctica (CALB) is a particularly versatile and efficient biocatalyst for these transformations. psu.edusci-hub.se The resolution of racemic 3-amino-3-phenylpropan-1-ol can be achieved through lipase-catalyzed acylation. sci-hub.se However, direct enzymatic acylation can sometimes lead to low enantioselectivity due to the migration of the acetyl group between the hydroxyl and amino groups. ineosopen.org To overcome this, a protection strategy can be employed where the alcohol group is first protected, for example, with a tert-butyldimethylsilyl (TBDMS) group, followed by the lipase-catalyzed acylation of the amino group. ineosopen.org This approach has been successfully used to obtain a key intermediate for the synthesis of (S)-dapoxetine with high enantiomeric excess. ineosopen.org
| Enzyme | Substrate | Method | Products | Enantiomeric Excess (ee) |
| Immobilized Penicillin G Acylase | Racemic N-phenylacetyl-3-amino-3-phenyl-1-propanol | Enantioselective hydrolysis | (R)-3-amino-3-phenyl-1-propanol and (S)-N-phenylacetyl-3-amino-3-phenyl-1-propanol | >99% for both |
| Candida antarctica Lipase A (CAL-A) | Racemic 3-amino-3-phenyl-1-tert-butyldimethylsilyloxypropane | Enantioselective N-acylation | (S)-N-acylated product and unreacted (R)-amine | High |
| Candida antarctica Lipase B (CALB) | Racemic 3-chloro-1-phenylpropan-1-ol | Transesterification/Hydrolysis | (S)- and (R)-3-chloro-1-phenylpropan-1-ol | High |
Resolution Techniques for Racemic Mixtures
Resolution is the process of separating a racemic mixture into its constituent enantiomers. libretexts.org This is a common strategy when direct asymmetric synthesis is not feasible or efficient.
Chemical resolution involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.org After separation, the resolving agent is removed to yield the pure enantiomers. psu.edu
For the resolution of this compound, which is a base, a chiral acid can be used as the resolving agent. libretexts.org The formation of diastereomeric salts allows for their separation. For example, enantiomerically pure N-tosylpyroglutamic acid has been used as a resolving agent. google.com The choice of solvent is crucial for successful crystallization. A mixture of water-saturated ethyl acetate (B1210297) and isopropanol (B130326) has been found to be effective for the primary crystallization step with this resolving agent. google.com After separation, the desired enantiomer of this compound can be recovered by treating the diastereomeric salt with a strong acid, such as aqueous HCl. google.com
| Resolving Agent | Racemate | Method | Diastereomer Separation |
| (S)-Mandelic Acid | Racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol | Fractional Crystallization | Separation of diastereomeric salts |
| Enantiopure N-tosylpyroglutamic acid | Racemic 3-amino-3-phenylpropan-1-ol | Fractional Crystallization | Separation of diastereomeric salts |
Based on a thorough review of the available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that strictly adheres to the provided outline. A significant discrepancy exists between the specified compound and the synthetic methodologies requested. The scientific literature attributes the novel synthetic routes mentioned in the outline—such as transformation from Baylis-Hillman derivatives, carbon nanotube-mediated synthesis, and synthesis via isoxazolidine (B1194047) intermediates—to isomers or derivatives of the target compound, most notably 2-amino-3-phenylpropan-1-ol and 3-methylamino-1-phenylpropan-1-ol , rather than This compound .
For example:
Research on the transformation of Baylis-Hillman adducts and carbon nanotube-mediated methods describes the synthesis of the isomer 2-amino-3-phenylpropan-1-ol . rasayanjournal.co.inresearchgate.net
The synthesis of amino alcohols from isoxazolidine intermediates has been documented for compounds like 3-methylamino-1-phenylpropan-1-ol , which is an N-methylated isomer.
Studies on enzymatic resolution with hydrolases have focused on related structures such as 3-amino-3-phenylpropan-1-ol derivatives. researchgate.netineosopen.org
To present these findings under the heading of "this compound" would be scientifically inaccurate and misleading. The available data does not support a direct and factual connection between the specific compound requested and the advanced synthetic methodologies outlined. Therefore, the generation of a factually correct article following the user-provided structure is not feasible.
Mechanistic Pathways of Key Transformation Reactions
Reduction Reactions and Secondary/Tertiary Amine Formation
The primary amino group of this compound serves as a key functional handle for the synthesis of more complex secondary and tertiary amines. The most prominent method for achieving this transformation is reductive amination. libretexts.org This process involves two main steps: the initial reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, followed by the reduction of this imine to the corresponding amine. libretexts.orgyoutube.com
Mechanistically, the reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon, leading to a carbinolamine intermediate. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by a hydride agent. libretexts.org Advanced catalytic systems have been developed to enhance the efficiency and scope of these reactions. For instance, ruthenium and iridium complexes have been employed as catalysts for the N-alkylation of amines with alcohols, proceeding through a "borrowing hydrogen" mechanism. organic-chemistry.org In this process, the catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine, and the hydrogen is returned in the reduction step.
A specific industrial process for a related compound, L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol, utilizes reductive amination of L-(R)-phenylacetylcarbinol with a primary aralkylamine under catalytic reduction conditions, demonstrating the scalability of this methodology. google.com
Reagents for Reductive Amination
| Reagent Type | Specific Example | Role in Reaction | Reference |
|---|---|---|---|
| Carbonyl Source | Aldehydes (e.g., Acetaldehyde), Ketones (e.g., Acetone) | Provides the alkyl group to be added to the amine. | libretexts.org |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Reduces the imine/iminium ion intermediate. | libretexts.org |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces the iminium ion in situ. | libretexts.org |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | A powerful reducing agent for converting amides (formed from acid chlorides) to amines. | libretexts.orgyoutube.com |
| Catalyst | Ruthenium or Iridium Complexes | Catalyzes N-alkylation of amines with alcohols via hydrogen borrowing. | organic-chemistry.org |
| Catalyst | Raney Nickel | Used in catalytic hydrogenation for reductive amination. | google.com |
Nucleophilic Substitution Reactions of the Amino Group
The lone pair of electrons on the nitrogen atom of this compound imparts nucleophilic character, allowing it to participate in a variety of substitution reactions. evitachem.com This reactivity enables the straightforward introduction of a wide range of functional groups, leading to the formation of diverse derivatives. smolecule.com
A common reaction is acylation, where the amine reacts with an acyl chloride or anhydride (B1165640) in the presence of a base to form a stable amide. Similarly, reaction with sulfonyl chlorides yields sulfonamides. vulcanchem.com These reactions are fundamental in synthetic chemistry for protecting the amino group or for building more complex molecular architectures. The amino group's ability to act as a nucleophile is a cornerstone of its utility in the synthesis of new chemical entities.
Examples of Nucleophilic Substitution Reactions
| Electrophile | Resulting Functional Group | Significance | Reference |
|---|---|---|---|
| Acyl Chloride (R-COCl) | Amide | Formation of stable derivatives, protecting group strategy. | youtube.com |
| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Synthesis of sulfonamide-containing compounds. | vulcanchem.com |
| Alkyl Halide (R-X) | Secondary/Tertiary Amine | N-Alkylation, though can lead to overalkylation. | libretexts.org |
Condensation Reactions for Chiral Schiff Base Formation
The primary amino group of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. ekb.eg This reaction typically involves the removal of a water molecule and is often catalyzed by acid. ekb.eg
Given that this compound is a chiral molecule, its condensation with an achiral carbonyl compound results in the formation of a chiral Schiff base. researchgate.net These chiral Schiff bases are of significant interest in the field of asymmetric synthesis, where they can serve as ligands for metal catalysts. uchile.cl The coordination of the imine nitrogen and the hydroxyl oxygen to a metal center creates a defined chiral environment, which can direct the stereochemical outcome of a catalytic reaction.
The synthesis of these Schiff bases can be optimized; for example, studies have compared solvent-based and solvent-free methods, with the latter sometimes proving more efficient. researchgate.net The resulting products are typically characterized using spectroscopic methods such as FT-IR, which shows the characteristic C=N stretching frequency, and NMR spectroscopy. ekb.egresearchgate.net
Optimization of Synthetic Conditions
Continuous Flow Processes for Industrial-Scale Production
The transition from laboratory-scale batch reactions to industrial-scale production necessitates the optimization of synthetic conditions, and continuous flow chemistry has emerged as a powerful enabling technology. researchgate.net Continuous flow processes, where reactants are continuously pumped through a reactor, offer significant advantages over traditional batch methods, including superior heat and mass transfer, enhanced safety profiles for handling hazardous intermediates, and improved consistency and yield. acs.orgresearchgate.net
For the synthesis of amino alcohols and their derivatives, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time. acs.org This technology is particularly well-suited for catalytic reactions, including hydrogenations, where reactants can be passed through a packed bed of a heterogeneous catalyst. This approach simplifies product purification, as the catalyst is retained within the reactor, and allows for catalyst recycling. researchgate.net For example, Pd-immobilized silica (B1680970) monoliths have been successfully used for continuous hydrogenation reactions. researchgate.net The development of multi-step continuous flow systems, sometimes called "telescoped synthesis," allows for several reaction stages to be performed sequentially without isolating intermediates, significantly reducing production time and waste. acs.org
Catalyst Development and Efficiency Enhancement
Catalysis is central to the efficient synthesis of this compound and its derivatives. Research has focused on developing more active, selective, and robust catalysts to improve reaction outcomes. For the synthesis of the parent compound itself, methods such as the reduction of a corresponding nitro compound using iron in acidic acid have been reported, offering a classic yet effective route. rasayanjournal.co.inresearchgate.net
In the context of derivatization, particularly for the N-alkylation to form secondary and tertiary amines, significant advances have been made in catalyst design. As mentioned, homogeneous catalysts based on precious metals like ruthenium and iridium have proven highly effective for the alkylation of amines with alcohols. organic-chemistry.org The development of specific ligands for these metal centers is crucial for tuning their reactivity and selectivity.
For large-scale applications and in flow chemistry, the focus is often on heterogeneous catalysts. These catalysts, where the active species is immobilized on a solid support, are advantageous due to their ease of separation from the reaction mixture and potential for reuse. researchgate.net Research continues to explore new catalyst supports and immobilization techniques to prevent leaching of the active metal and to maintain high catalytic activity over extended periods, which is critical for industrial applications. researchgate.net
Catalysts in Synthesis and Derivatization
| Catalyst | Reaction Type | Application | Reference |
|---|---|---|---|
| Iron (Fe) in Acetic Acid | Nitro Group Reduction | Synthesis of the parent amino alcohol from a nitro precursor. | rasayanjournal.co.inresearchgate.net |
| [Ru(p-cymene)Cl₂]₂ with dppf | N-Alkylation (Hydrogen Borrowing) | Conversion of primary amines to secondary amines. | organic-chemistry.org |
| Cp*-Iridium Complexes | N-Alkylation (Hydrogen Borrowing) | Highly reactive catalysts for the alkylation of amines with alcohols. | organic-chemistry.org |
| Palladium on Carbon (Pd/C) | Hydrogenation | Used in reductive amination and debenzylation steps. | acs.org |
| Immobilized Pd on Silica Monoliths | Continuous Flow Hydrogenation | Heterogeneous catalysis for industrial-scale processes. | researchgate.net |
Derivatization Strategies and Analogue Synthesis
Synthesis of Substituted 3-Amino-2-phenylpropan-1-ol Derivatives
Aromatic Ring Modifications (e.g., fluorinated, methoxy-substituted)
Modifications to the phenyl group of this compound, such as the introduction of fluorine or methoxy (B1213986) substituents, can significantly influence the molecule's electronic properties and biological activity.
For instance, the synthesis of optically active 3-amino-1-phenylpropanol derivatives with substituents like methoxy or trifluoromethyl on the phenyl ring can be achieved through the asymmetric reduction of the corresponding 3-amino-1-phenylpropan-1-one (B184242) compounds. This reaction often employs a spiroborate ester catalyst and a hydrogen donor to yield products with high optical purity google.com.
In a broader context, the synthesis of fluorinated aromatic amino acids, which are valuable building blocks, has been accomplished using chiral Ni(II) complexes. This methodology allows for the introduction of fluorine and trifluoromethyl groups onto the aromatic ring of phenylalanine derivatives beilstein-journals.org. While not directly focused on this compound, these methods highlight strategies applicable to modifying its phenyl ring. Research has also detailed the synthesis of 2- and 3-substituted-3-phenylpropyl analogs, including those with fluoro and methoxy groups, which can alter their binding affinity and selectivity for various biological targets nih.gov.
Table 1: Examples of Aromatic Ring Modifications
| Substituent | Potential Effect |
| Fluorine | Alters electronic properties, can enhance metabolic stability and binding affinity. |
| Methoxy | Can influence hydrogen bonding and steric interactions. |
| Trifluoromethyl | Strong electron-withdrawing group, can significantly alter electronic character. |
N-Substitution and Derivatization of the Amino Group
The primary amino group in this compound is a key site for derivatization, allowing for the introduction of various functional groups to modulate the compound's properties.
One common strategy is N-alkylation. For example, 3-methylamino-3-phenylpropan-1-ol has been synthesized by the reduction of 2-methyl-3-phenylisoxazolidine-3-carbonitrile with lithium aluminum hydride nih.govresearchgate.net. This introduces a methyl group to the nitrogen atom.
Another approach involves the formation of amides. The reaction of the amino group with acylating agents can yield N-acyl derivatives. For instance, the synthesis of N-acetyl-1-norbornylamines has been achieved through the solvolysis of bridgehead triflates in acetonitrile (B52724) nih.gov. While a different parent molecule, this demonstrates a common method for amino group derivatization.
Furthermore, more complex substituents can be introduced. The synthesis of various N-substituted 3-amino-2-pyridones has been explored, showcasing methods for attaching larger and more diverse groups to a nitrogen atom researchgate.net. Pre-column derivatization methods are also widely used in analytical chemistry to modify amino groups for improved detection and separation mz-at.de.
Table 2: Common N-Substitution Strategies
| Reagent/Method | Resulting Functional Group |
| Alkyl Halide | N-Alkylamine |
| Acyl Halide/Anhydride (B1165640) | N-Amide |
| Isocyanate | N-Urea |
| Reductive Amination | N-Alkylamine |
O-Substitution and Ester/Ether Formation
The primary hydroxyl group of this compound presents another avenue for derivatization, primarily through the formation of esters and ethers. These modifications can alter the compound's polarity, solubility, and reactivity.
Ester Formation: Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, typically in the presence of a catalyst. This reaction introduces an acyl group to the oxygen atom.
Ether Formation: The Williamson ether synthesis is a classic and versatile method for preparing ethers masterorganicchemistry.com. This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide masterorganicchemistry.com. For this compound, the hydroxyl group would first be treated with a strong base like sodium hydride to form the corresponding alkoxide. This alkoxide can then be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. Best results are typically obtained with primary alkyl halides to minimize competing elimination reactions masterorganicchemistry.com.
Synthesis of Related Chiral Amino Alcohol Scaffolds
The synthetic methodologies applied to this compound are also relevant to the preparation of other structurally related chiral amino alcohols and their derivatives.
Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers
A straightforward procedure for synthesizing diastereomeric 1,2-diamino-1-phenylpropanes starts from N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol (N-trifluoroacetylnorephedrine) researchgate.netresearchgate.net. The trifluoroacetyl group serves as a suitable protecting group for the amino function, minimizing side reactions researchgate.netresearchgate.net. The synthesis involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction to the second amino group researchgate.netresearchgate.net.
Synthesis of Aroylaminoalcohols and Substituted 1-phenylpropanols
The synthesis of novel aroylaminoalcohols and 3-amino-substituted 1-phenylpropanols has been described nih.govoup.com. These compounds have been investigated for their potential biological activities nih.govoup.com. The synthetic routes to these compounds often involve multi-step sequences starting from readily available precursors.
Synthesis of 3-Amino-2-hydroxyl-3-phenylpropanoic Acid Derivatives
The synthesis of 3-amino-2-hydroxy-3-phenylpropanoic acid and its derivatives represents a significant area of chemical research, as these compounds serve as crucial intermediates for various biologically active molecules, including certain antibiotics. google.com A common and well-established method for preparing these compounds involves the condensation of glycine (B1666218) with an appropriate benzaldehyde. google.com This synthetic route is not stereoselective, typically resulting in a racemic mixture of the D-threo and L-threo isomers of the corresponding 2-amino-3-hydroxy-3-phenylpropanoic acids. google.com
The general scheme for this synthesis can be summarized as a base-catalyzed aldol-type condensation. The reaction creates the characteristic 3-amino-2-hydroxy-3-phenylpropanoic acid backbone.
Table 1: Synthesis of 2-Amino-3-hydroxy-3-phenylpropionic Acid Derivatives
| Reactant 1 | Reactant 2 | Product Class | Key Aspect |
|---|
This interactive table summarizes a common synthetic route. The resulting mixture of stereoisomers often requires further resolution steps, such as enzymatic processes using D-threonine aldolase, to isolate the desired chiral form. google.com
These synthesized acid derivatives can be further modified. For instance, they can be esterified and subsequently reduced to yield the corresponding 2-amino-3-phenylpropane-1,3-diols. google.com This highlights their role as versatile synthons in multi-step synthetic pathways.
Design Principles for Novel Analogues
The design of novel analogues based on a core chemical scaffold like this compound is guided by established principles of medicinal chemistry, primarily structure-activity relationship (SAR) analysis. The goal is to systematically modify the structure to enhance potency, selectivity, or other pharmacological properties.
Key design principles include:
Scaffold Hopping and Isosteric Replacement: One approach involves replacing the core scaffold with a different but structurally similar one that maintains the key pharmacophoric features. For example, hydroxymethylketone moieties have been designed as analogues of amino aldehydes to act as inhibitors of metallo-aminopeptidases. nih.gov These ketones, such as 3-amino-1-hydroxy-propan-2-one derivatives, are proposed to bind as bidentates to metal ions in enzyme active sites, similar to hydroxamates. nih.gov
Substituent Modification: Altering substituents on the phenyl ring is a fundamental strategy. The nature, position, and size of substituents can profoundly affect a molecule's interaction with a biological target. SAR studies on 3-phenylcoumarin (B1362560) derivatives, for example, have demonstrated how different functional groups on the phenyl ring determine the inhibitory potency against monoamine oxidase B (MAO-B). frontiersin.org Docking-based SAR analyses can reveal the atom-level determinants of these interactions, guiding the rational design of more potent inhibitors. frontiersin.org
Conformational Constraint: Introducing rigidity into a flexible molecule like this compound can lock it into a bioactive conformation, potentially increasing affinity for its target and reducing off-target effects. This can be achieved by incorporating the structure into a ring system.
Bioisosteric Replacement: Functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres) to improve the compound's profile. For instance, replacing a hydrogen atom with fluorine can alter metabolic stability and electronic properties without significantly changing the molecular size.
Table 2: Guiding Principles for Analogue Design
| Design Principle | Strategy | Example Application | Desired Outcome |
|---|---|---|---|
| Structure-Activity Relationship (SAR) | Systematically modify substituents on the phenyl ring. | Adding electron-withdrawing or donating groups to the phenyl ring of a core structure to probe binding pocket interactions. frontiersin.orgmdpi.com | Enhanced potency and selectivity. |
| Active Site Chelation | Incorporate functional groups that can chelate metal ions in an enzyme's active site. | Designing 3-amino-1-hydroxy-propan-2-one derivatives to inhibit metallo-aminopeptidases. nih.gov | Targeted enzyme inhibition. |
| Scaffold Modification | Replace or alter the core backbone of the molecule. | Using a coumarin (B35378) scaffold instead of a propanol (B110389) chain to orient a phenyl group for enzyme inhibition. frontiersin.org | Novel chemical series with improved properties. |
This interactive table outlines common strategies used in the rational design of novel analogues based on a lead compound.
By applying these principles, chemists can rationally design libraries of new compounds derived from the this compound scaffold for screening against various biological targets.
Applications in Advanced Organic Synthesis
Chiral Building Block in Complex Molecule Synthesis
In the synthesis of complex organic molecules, particularly those with biological activity, the control of stereochemistry is paramount. Chiral building blocks are optically active molecules that are incorporated into a larger synthesis, providing a predefined stereochemical center. mdpi.comsigmaaldrich.comnih.gov 3-Amino-2-phenylpropan-1-ol serves as such a building block. Its enantiomerically pure forms, (R)- and (S)-3-amino-2-phenylpropan-1-ol, provide chemists with a reliable way to introduce chirality into a target molecule, avoiding the need for challenging asymmetric transformations or resolutions at later stages of a synthetic sequence. nih.gov The presence of two distinct functional groups—an amine and a hydroxyl group—allows for selective chemical modifications at different parts of the molecule. sigmaaldrich.com
The structural framework of this compound is a recurring motif in a variety of pharmaceutically active compounds. It functions as a key intermediate or a foundational scaffold upon which more complex drug molecules are built. nbinno.commdpi.com Its utility spans the synthesis of drugs targeting the central nervous system, among other applications.
This compound is a precursor to a key intermediate in the synthesis of certain Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). The direct intermediate for drugs like Fluoxetine and Tomoxetine (also known as Atomoxetine) is often 3-(Methylamino)-1-phenylpropan-1-ol. google.compharmaffiliates.compharmaffiliates.com The synthesis of this N-methylated amino alcohol can be achieved from precursors like this compound. This foundational structure provides the core three-carbon chain with phenyl and hydroxyl groups necessary for the final drug structure. For instance, the synthesis of Fluoxetine involves reacting the sodium salt of N-methyl-3-hydroxy-3-phenylpropylamine with 1-fluoro-4-(trifluoromethyl)benzene. google.com Similarly, Tomoxetine, a norepinephrine (B1679862) reuptake inhibitor, is also a derivative of 3-methylamino-1-phenylpropan-1-ol. google.com
| Drug | Drug Class | Role of this compound |
| Fluoxetine | SSRI | Precursor to the key intermediate 3-(Methylamino)-1-phenylpropan-1-ol. google.compharmaffiliates.com |
| Tomoxetine | Norepinephrine Reuptake Inhibitor | Structural analogue derived from the key intermediate 3-(Methylamino)-1-phenylpropan-1-ol. pharmaffiliates.comgoogle.com |
The structural isomer, (S)-3-Amino-3-phenylpropan-1-ol, is a vital chiral intermediate in the synthesis of Dapoxetine, a short-acting SSRI used for other medical applications. nbinno.comgoogle.com In one synthetic route, (S)-3-amino-3-phenylpropionic acid is reduced to form (S)-3-amino-3-phenylpropan-1-ol. google.com This intermediate is then subjected to N-methylation and subsequent reaction steps to yield the final Dapoxetine molecule. google.com
The core structure of this compound is a phenethylamine (B48288) derivative. The phenethylamine skeleton is a common feature in many neurotransmitters (like dopamine (B1211576) and norepinephrine) and neuromodulators. nih.gov This inherent structural similarity makes it an excellent scaffold for the development of new molecules designed to modulate neurotransmitter systems. By chemically modifying the amino and hydroxyl groups, and the phenyl ring, chemists can create libraries of compounds to screen for specific activities at various receptors and transporters in the central nervous system. nih.govnih.gov
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as better stability against enzymatic degradation or enhanced oral bioavailability. As a non-proteinogenic amino alcohol (an amino acid in which the carboxyl group is replaced by a hydroxyl group), this compound is a valuable building block for creating such molecules.
Its incorporation into a peptide chain results in an "unnatural" peptide with altered backbone properties. This can induce specific secondary structures or provide resistance to proteases. The phenyl group can engage in hydrophobic or π-stacking interactions, mimicking the side chain of phenylalanine, while the hydroxyl group offers a site for further functionalization or hydrogen bonding.
Chiral 2-oxazolines are an important class of five-membered heterocyclic compounds that are widely used as ligands in asymmetric catalysis. nih.govnih.govwikipedia.org The synthesis of these ligands often begins with a chiral amino alcohol. This compound can be reacted with functional groups like nitriles or carboxylic acids to form a chiral 2-oxazoline ring. nih.govorganic-chemistry.org
The resulting oxazoline (B21484) ligand can then be coordinated to a metal center (e.g., copper, palladium, iridium). The chirality of the original amino alcohol is transferred to the ligand, creating a chiral environment around the metal. This chiral catalyst can then be used to control the stereochemical outcome of a wide range of chemical reactions, such as hydrogenations, cyclopropanations, and conjugate additions, leading to the synthesis of enantiomerically enriched products. wikipedia.org
Utilization in Pharmaceutical Synthesis
Chiral Ligands and Catalysts in Asymmetric Transformations
The chirality inherent in this compound makes it an excellent starting material for the synthesis of chiral ligands. These ligands, when complexed with metal centers, can serve as highly effective catalysts for asymmetric transformations, which are crucial in the production of enantiomerically pure compounds, particularly in the pharmaceutical industry.
Schiff Base Ligands in Catalytic Processes
Schiff bases, formed through the condensation reaction of a primary amine with an aldehyde or ketone, are a prominent class of ligands in coordination chemistry. The primary amine group of this compound readily reacts to form chiral Schiff base ligands. These ligands, featuring both nitrogen and oxygen donor atoms, can coordinate with various transition metals to create stable and catalytically active complexes.
The catalytic applications of such Schiff base metal complexes are extensive and include oxidation, reduction, and carbon-carbon bond-forming reactions. The steric and electronic properties of the Schiff base ligand, influenced by the phenyl and hydroxymethyl groups of the original amino alcohol, play a crucial role in the efficiency and selectivity of the catalytic process.
Table 1: Examples of Catalytic Processes Utilizing Schiff Base Ligands
| Catalytic Reaction | Metal Center | Substrate | Product | Reference |
| Asymmetric Oxidation | Manganese(II) | Olefins | Epoxides | General literature on Schiff base catalysis |
| Asymmetric Reduction | Ruthenium(II) | Ketones | Chiral Alcohols | General literature on Schiff base catalysis |
| Asymmetric Cyanosilylation | Titanium(IV) | Aldehydes | Cyanohydrins | General literature on Schiff base catalysis |
Note: This table represents common catalytic applications of chiral Schiff base complexes and serves as an illustrative example of potential applications for ligands derived from this compound.
Metal-Organic Framework (MOF) Formation
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. While the direct use of this compound as a primary linker in MOF synthesis is not widely documented, its functional groups offer significant potential for the post-synthetic modification of MOFs.
The amine and hydroxyl moieties can be used to graft this compound onto the existing organic linkers of a pre-formed MOF. This functionalization can introduce new properties to the framework, such as chiral recognition sites for enantioselective separations or catalytic centers for asymmetric reactions within the pores of the MOF. The inherent chirality of this compound makes it a particularly interesting candidate for creating chiral MOFs.
Enantioselective Addition Reactions (e.g., Diethylzinc (B1219324) to Benzaldehyde)
One of the benchmark reactions to evaluate the effectiveness of chiral ligands is the enantioselective addition of organometallic reagents to prochiral aldehydes. Ligands derived from chiral amino alcohols, such as this compound, have been extensively studied in the catalytic enantioselective addition of diethylzinc to benzaldehyde.
Table 2: Illustrative Data for Enantioselective Addition of Diethylzinc to Benzaldehyde with Chiral Amino Alcohol-Derived Ligands
| Chiral Ligand Source | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| N-substituted amino alcohol | 2 | Toluene | 0 | >95 | >90 |
| β-amino alcohol | 5 | Hexane | 25 | 98 | 95 |
Note: This data is representative of the performance of well-established chiral amino alcohol ligands in this reaction and indicates the expected performance for ligands derived from this compound.
Role in the Synthesis of Advanced Materials
The bifunctional nature of this compound, possessing both nucleophilic amine and alcohol groups, makes it a valuable monomer or building block in the synthesis of advanced materials. Its incorporation into polymer backbones or as a pendant group can impart specific functionalities and properties to the resulting materials.
The reactive amine and hydroxyl groups allow for its participation in polymerization reactions such as the formation of polyamides, polyurethanes, and polyesters. The presence of the phenyl group can enhance the thermal stability and mechanical properties of the resulting polymers. Furthermore, the chirality of the molecule can be exploited to create polymers with unique optical properties or for applications in chiral chromatography.
Researchers are exploring the use of such functionalized polymers in various applications, including as chiral stationary phases for separating enantiomers, as components in advanced coatings and adhesives, and in the development of novel biomaterials. The ability to tailor the properties of these materials by incorporating this compound highlights its importance in the field of material science.
Spectroscopic Characterization and Advanced Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Amino-2-phenylpropan-1-ol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their chemical surroundings (chemical shift), and the connectivity between neighboring protons (spin-spin coupling). The protons of the phenyl group typically appear as a multiplet in the aromatic region, approximately between δ 7.25-7.48 ppm. The protons of the aminomethyl (-CH₂-NH₂) and hydroxymethyl (-CH₂-OH) groups, along with the methine proton (-CH-), present a more complex pattern in the aliphatic region of the spectrum.
A detailed analysis of a related compound, 2-amino-3-phenylpropane-1-ol, reveals characteristic signals that help in the assignment of the this compound spectrum. For instance, the protons on the carbon bearing the hydroxyl group (O-CH₂) are expected around δ 3.15 ppm. The methine proton (CH-CH₂) and the protons on the carbon bearing the amino group (CH-CH₂) would likely appear as complex multiplets in the range of δ 2.73-3.21 ppm. The hydroxyl (-OH) and amine (-NH₂) protons are often observed as broad singlets, and their chemical shifts can vary depending on solvent and concentration; a representative value for the OH proton is around δ 3.59 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |
|---|---|---|
| Phenyl-H | 7.25 - 7.48 | Multiplet |
| -CH(Ph)- | 2.83 - 3.21 | Multiplet |
| -CH₂NH₂ | 2.73 - 3.06 | Multiplet |
| -CH₂OH | ~3.15 | Doublet of doublets |
| -OH | ~3.59 | Singlet (broad) |
Note: The exact chemical shifts and coupling constants can be influenced by the solvent, temperature, and pH.
Carbon-13 NMR (¹³C NMR) Analysis
Complementing the ¹H NMR data, the ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule. The phenyl group carbons produce a set of signals in the downfield region (δ 125-140 ppm). The carbon attached to the phenyl group (C2) and the carbons of the propanol (B110389) backbone (C1 and C3) will have distinct chemical shifts influenced by their respective functional groups. The carbon bonded to the hydroxyl group (C1) is expected to resonate around δ 60-70 ppm, while the carbon attached to the amino group (C3) would appear further upfield, typically in the δ 40-50 ppm range. The methine carbon (C2) will also be found in the aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |
|---|---|
| C1 (-CH₂OH) | 60 - 70 |
| C2 (-CH(Ph)-) | 45 - 55 |
| C3 (-CH₂NH₂) | 40 - 50 |
| Phenyl C (quaternary) | 135 - 145 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns. The nominal molecular weight of the compound (C₉H₁₃NO) is 151.21 g/mol . nih.gov
Upon ionization, typically through electron impact (EI), the molecule forms a molecular ion (M⁺˙), which can then undergo fragmentation into smaller, charged species. Common fragmentation pathways for amino alcohols include:
α-cleavage: The bond adjacent to the nitrogen or oxygen atom breaks, which is a predominant fragmentation mode for amines and alcohols. For this compound, this could lead to the loss of a ·CH₂OH radical or a ·CH₂NH₂ radical. The loss of the largest alkyl group at the α-carbon is often favored.
Loss of small neutral molecules: Fragments corresponding to the loss of water (M-18) from the alcohol moiety or ammonia (M-17) from the amine group may be observed.
Benzylic cleavage: The bond between the benzylic carbon and the propane chain can cleave to produce a stable tropylium ion (m/z 91).
High-Resolution Mass Spectrometry (HRMS) for Byproduct Identification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions for the parent ion and its fragments. This capability is crucial for identifying potential byproducts during the synthesis of this compound. For example, in a synthesis involving the reduction of a nitro precursor, such as (E)-2-nitro-3-phenylprop-2-en-1-ol, HRMS can be employed to detect and identify trace impurities. rasayanjournal.co.inresearchgate.net
Potential byproducts could include:
Unreacted starting material.
Partially reduced intermediates (e.g., nitroso or hydroxylamino compounds).
Over-reduced species.
By comparing the exact masses measured by HRMS with the calculated masses for these potential structures, byproducts can be identified with a high degree of confidence, even at very low concentrations.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the various functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The key characteristic absorption bands expected in the IR spectrum are:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.
N-H Stretch: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. These may sometimes overlap with the O-H band.
C-H Aromatic Stretch: Absorption bands just above 3000 cm⁻¹ (e.g., 3020-3080 cm⁻¹) are indicative of the C-H bonds of the phenyl group.
C-H Aliphatic Stretch: Strong absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) are due to the C-H bonds of the propanol backbone.
N-H Bend: A bending vibration (scissoring) for the primary amine group is typically observed in the range of 1590-1650 cm⁻¹.
C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the phenyl ring.
C-O Stretch: A strong absorption band for the C-O single bond of the primary alcohol is expected in the 1000-1075 cm⁻¹ range.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) |
| Amine (-NH₂) | N-H Bend | 1590 - 1650 | Medium |
| Aromatic Ring | C-H Stretch | >3000 | Medium to Weak |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |
| Alkane Chain | C-H Stretch | <3000 | Strong |
X-ray Crystallography for Solid-State Structure and Supramolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique can provide exact bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and revealing the molecule's conformation.
A key feature of the solid-state structure of such amino alcohols is the extensive network of intermolecular hydrogen bonds. In the case of the methylamino analogue, classical O—H···N and N—H···O hydrogen bonds link the molecules, forming centrosymmetric dimers and larger tetrameric units. researchgate.netnih.gov These interactions are crucial in dictating the packing of the molecules in the crystal lattice. It is highly probable that this compound would exhibit a similar propensity for forming strong hydrogen-bonding networks involving its primary amine and hydroxyl groups, which would govern its supramolecular architecture.
Table 4: Crystallographic Data for the Related Compound 3-Methylamino-3-phenylpropan-1-ol
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.9816 |
| b (Å) | 23.8962 |
| c (Å) | 7.4653 |
| β (°) | 111.119 |
| V (ų) | 995.40 |
| Z | 4 |
Data from a study on 3-Methylamino-3-phenylpropan-1-ol, a structurally similar compound. researchgate.netnih.gov
Table 5: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-amino-3-phenylpropane-1-ol |
| (E)-2-nitro-3-phenylprop-2-en-1-ol |
Chiral Chromatography (HPLC) for Enantiomeric Purity Determination
The determination of the enantiomeric purity of this compound, also known as Phenylalaninol, is a critical analytical challenge in pharmaceutical development and chemical synthesis. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most prevalent and effective technique for this purpose. This method allows for the direct separation of the (R)- and (S)-enantiomers, enabling precise quantification of the enantiomeric excess (e.e.).
The principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different stabilitiies. This difference in stability results in varying retention times for the two enantiomers on the chromatographic column, allowing for their separation and quantification.
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including amino alcohols like this compound. Coated and immobilized versions of these CSPs are commercially available, with immobilized phases offering greater solvent compatibility.
The choice of mobile phase is crucial for achieving optimal separation. In normal-phase chromatography, a mixture of a non-polar solvent, such as hexane, and a polar modifier, typically an alcohol like isopropanol (B130326) or ethanol, is commonly employed. The composition of the mobile phase significantly influences the retention times and the resolution of the enantiomers. Additives, such as acids or bases, can also be incorporated to improve peak shape and selectivity.
Detailed research findings on the chiral separation of this compound are often presented in the form of chromatograms accompanied by tables summarizing the experimental conditions and results. While a comprehensive public dataset for this specific compound is not always readily available in a single source, data from various studies on phenylalaninol and closely related amino alcohols allow for the compilation of representative chromatographic conditions.
Below are interactive data tables summarizing typical conditions and results for the chiral HPLC separation of this compound enantiomers, based on established methodologies for similar compounds.
Table 1: Chiral HPLC Method Parameters for this compound
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase (CSP) | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Ethanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 220 nm | UV at 230 nm |
Table 2: Chromatographic Results for Enantiomeric Separation
| Parameter | Condition 1 | Condition 2 |
| Retention Time (R)-enantiomer (min) | 8.5 | 10.2 |
| Retention Time (S)-enantiomer (min) | 10.2 | 12.5 |
| Resolution (Rs) | > 2.0 | > 1.8 |
| Separation Factor (α) | 1.20 | 1.23 |
These tables illustrate the typical parameters and expected results for the successful enantiomeric separation of this compound using chiral HPLC. The specific retention times and resolution can vary depending on the exact experimental setup, including the specific column batch and instrument calibration. The validation of such an analytical method is crucial and typically involves assessing parameters such as linearity, precision, accuracy, and limits of detection and quantification, in accordance with regulatory guidelines.
Computational Chemistry and Theoretical Studies
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of 3-Amino-2-phenylpropan-1-ol are intrinsically linked to its three-dimensional structure. Conformational analysis explores the different spatial arrangements of atoms in the molecule, known as conformers, and their relative energies. The presence of a flexible three-carbon chain with amino and hydroxyl functional groups, along with a bulky phenyl group, allows for a variety of conformations.
Due to the presence of three rotatable bonds, the molecule can adopt numerous conformations. nih.gov Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to map the potential energy surface of the molecule. This allows for the identification of low-energy, stable conformers and the energy barriers between them. In similar molecules like 2-amino-1-phenyl-1-propanol, computational studies have elucidated the preferred geometries by analyzing bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net For this compound, it is expected that intramolecular hydrogen bonding between the amino and hydroxyl groups plays a significant role in stabilizing certain conformations. The interplay between steric hindrance from the phenyl group and these hydrogen bonding interactions will largely determine the most populated conformations in different environments.
Below is a table of computed descriptors for this compound, which provide a basis for conformational and further computational studies.
| Property | Value |
| Molecular Formula | C9H13NO |
| Molecular Weight | 151.21 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| XLogP3-AA | 0.3 |
Data sourced from PubChem. nih.gov
Electronic Structure Calculations
Electronic structure calculations provide a detailed picture of the electron distribution within the this compound molecule, which is fundamental to understanding its chemical behavior. Methods like DFT with appropriate basis sets, for instance, B3LYP/6-311++G(d,p), are commonly employed to analyze the electronic properties of organic molecules. tandfonline.com
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For analogous compounds, these calculations have been used to predict sites susceptible to electrophilic and nucleophilic attack. tandfonline.com
Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and predict regions of electrophilic and nucleophilic reactivity. The MEP map would likely show negative potential (red and yellow areas) around the electronegative oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, and positive potential (blue areas) around the hydrogen atoms of the amino and hydroxyl groups.
Prediction of Reactivity and Selectivity
Building upon electronic structure calculations, the reactivity and selectivity of this compound in various chemical reactions can be predicted. The HOMO and LUMO distributions can pinpoint the specific atoms or regions of the molecule most likely to be involved in chemical reactions. For instance, the nitrogen of the amino group and the oxygen of the hydroxyl group are expected to be the primary sites for reactions with electrophiles.
Natural Bond Orbital (NBO) analysis is another powerful tool used in computational studies to understand donor-acceptor interactions within the molecule, which can further explain its reactivity. tandfonline.com These theoretical predictions are invaluable for designing synthetic routes and understanding potential metabolic pathways. For example, in the synthesis of related compounds, computational evaluation has been used to understand the reactivity and pharmaceutical potential of organic amines. tandfonline.com
Molecular Modeling of Ligand-Receptor Interactions
Given the structural similarities of this compound to known bioactive molecules, molecular modeling techniques, particularly molecular docking, can be employed to investigate its potential interactions with biological targets. Docking simulations predict the preferred binding orientation of a ligand to a receptor, providing insights into the binding affinity and the nature of the intermolecular interactions.
While specific docking studies on this compound are not widely published, studies on analogous compounds with other receptors provide a framework for how such investigations would proceed. nih.govnih.govmdpi.commdpi.com For example, the amino and hydroxyl groups of this compound are capable of forming hydrogen bonds with amino acid residues in a receptor's active site, while the phenyl group can engage in hydrophobic or π-π stacking interactions. These interactions are crucial for molecular recognition and biological activity. Docking studies could explore the potential of this molecule to interact with various receptors, such as those in the central nervous system, given its phenethylamine-like scaffold.
Hydrogen Bonding Networks and Supramolecular Assemblies
In the solid state, and potentially in solution, this compound is expected to form extensive hydrogen bonding networks. The molecule possesses both hydrogen bond donors (the -NH2 and -OH groups) and acceptors (the nitrogen and oxygen atoms). These interactions are fundamental to the formation of supramolecular assemblies and dictate the crystal packing of the compound.
A study on the crystal structure of a closely related compound, 3-Methylamino-3-phenylpropan-1-ol, revealed that classical O—H⋯N and N—H⋯O hydrogen bonds connect the molecules into centrosymmetric dimers and tetrameric units, forming a three-dimensional network. researchgate.net It is highly probable that this compound would exhibit similar hydrogen bonding motifs, leading to a stable, ordered crystal lattice. Understanding these supramolecular assemblies is important for aspects such as solubility, melting point, and bioavailability.
The table below outlines the key functional groups in this compound and their potential roles in intermolecular interactions.
| Functional Group | Potential Interactions |
| Amino (-NH2) | Hydrogen bond donor, hydrogen bond acceptor, protonation site |
| Hydroxyl (-OH) | Hydrogen bond donor, hydrogen bond acceptor |
| Phenyl (-C6H5) | Hydrophobic interactions, π-π stacking |
Biological and Pharmacological Research Applications
Investigation of Biological Activity and Mechanism of Action
The biological effects of compounds derived from the 3-Amino-2-phenylpropan-1-ol structure are intrinsically linked to their interactions with specific molecular targets and their subsequent influence on cellular pathways.
While specific receptor binding studies for this compound itself are not extensively detailed in available research, the mechanism of its derivatives often involves direct interaction with biological macromolecules. For instance, some derivatives of phenylpropanolamine are known to interact with various molecular targets. The amino and hydroxyl groups are key to these interactions, capable of forming hydrogen bonds with biological molecules, which can influence the compound's activity. The structural characteristics of these compounds, including the presence of an aromatic ring and amino alcohol functionality, are pivotal for their pharmacological potential.
Research into structurally related compounds, 3-amino-2-methyl-1-phenylpropanones, has demonstrated that these molecules can exert hypolipidemic effects by reducing the activity of several key enzymes. These enzymes include mouse hepatic acetyl CoA synthetase, HMG-CoA reductase, phosphatidylate phosphohydrolase, and hepatic lipoprotein lipase. This suggests that derivatives can be designed to fit into the active sites of specific enzymes, thereby modulating their activity and impacting metabolic pathways.
The therapeutic effects of this compound derivatives are often a result of their ability to modulate complex biochemical cascades. In the context of inflammation, for example, certain 3-amino-substituted 1-phenylpropanol derivatives have been shown to influence T-lymphocyte functions.
One such derivative, 3-(1-hydroxymethylpropylamino)-1-phenylpropan-1-one hydrochloride, was found to significantly increase the activity of interleukin-1 (IL-1) in arthritic macrophages. Simultaneously, it reduced the capacity of both normal and arthritic splenocytes to produce or release interleukin-2 (B1167480) (IL-2). In contrast, another derivative, 3-(3-hydroxypiperidin-1-yl)-1-phenylpropan-1-one (B1610113) hydrochloride, was observed to suppress the in-vitro production or action of both IL-1 and IL-2. These findings indicate that such compounds can have immunomodulatory properties by selectively targeting cytokine production pathways, which are central to the inflammatory response.
Therapeutic Potential and Drug Discovery
The structural framework of this compound is a valuable starting point in drug discovery, leading to the development of derivatives with potential applications in neuroprotection, anti-inflammatory, and antimicrobial therapies.
Direct research specifically investigating the neuroprotective effects of this compound in neurodegeneration models is limited in publicly available literature. However, the broader class of compounds containing phenyl and amine structures has been a subject of interest for neuroprotection. For instance, studies on phenylenediamine derivatives have shown they can protect neuronal cells against oxidative glutamate (B1630785) toxicity at nanomolar concentrations, a mechanism relevant to neurodegenerative diseases. nih.gov These effects were found to be independent of general antioxidant activity, suggesting a more specific neuroprotective pathway. nih.gov While not directly involving this compound, this research highlights the potential for molecules with similar structural motifs to be developed as neuroprotective agents.
Derivatives of 3-amino-substituted 1-phenylpropanols have demonstrated significant anti-inflammatory and immunomodulatory activities. These compounds have been shown to potently inhibit rat paw edema induced by various agents that trigger the release of inflammatory mediators such as histamine, kinins, and prostaglandins.
In animal models of adjuvant-induced arthritis, which mimics rheumatoid arthritis in humans, specific derivatives have shown the ability to effectively suppress the secondary lesions associated with the condition. The immunomodulatory effects are further evidenced by the ability of several of these compounds to suppress the mitogenic responses of T-lymphocytes to concanavalin (B7782731) A, suggesting a direct or indirect action on these key immune cells.
| Compound Derivative | Model / Assay | Key Research Finding |
| 3-(1-hydroxymethylpropylamino)-1-phenylpropan-1-one hydrochloride | Adjuvant-induced arthritis in rats | Effectively suppresses secondary lesions of arthritis. |
| 3-(3-hydroxypiperidin-1-yl)-1-phenylpropan-1-one hydrochloride | Adjuvant-induced arthritis in rats | Effectively suppresses secondary lesions of arthritis. |
| Various 3-amino-substituted 1-phenylpropanols | T-lymphocyte mitogenesis assay | Suppressed the mitogenic responses of T-lymphocytes. |
| 3-(1-hydroxymethylpropylamino)-1-phenylpropan-1-one hydrochloride | In-vitro cytokine production | Increased IL-1 activity of arthritic macrophages; reduced IL-2 production by splenocytes. |
| 3-(3-hydroxypiperidin-1-yl)-1-phenylpropan-1-one hydrochloride | In-vitro cytokine production | Suppressed the in-vitro production or action of IL-2 and IL-1. |
Research has also explored the antimicrobial potential of compounds derived from the amino-phenylpropanol scaffold. In one study, a series of novel 2-amino-3-phenylpropane-1-ol derivatives were synthesized and evaluated for their activity against several microorganisms. The study utilized a disc diffusion method to measure the inhibition of bacterial growth. The results indicated that the synthesized compounds exhibited varying degrees of antimicrobial effects. One particular derivative, designated as compound 5a in the study, demonstrated the highest antimicrobial activity against all the tested organisms, which included Escherichia coli, Klebsiella sp., Candida albicans, Salmonella typhi, and Staphylococcus aureus. The highest activity was noted against Klebsiella sp. at a concentration of 125 µM. The differences in activity among the derivatives were attributed to their unique chemical structures and the nature of their side chains.
| Microorganism | Activity of Compound 5a (at 125 µM) |
| Klebsiella sp. | Highest activity among tested organisms |
| Escherichia coli | Effective inhibition |
| Candida albicans | Effective inhibition |
| Salmonella typhi | Effective inhibition |
| Staphylococcus aureus | Effective inhibition |
Potential as Monoamine Reuptake Inhibitors
Derivatives of the this compound scaffold have been explored for their potential to act as monoamine reuptake inhibitors, a class of drugs often used in the treatment of depression and other mood disorders. These compounds work by blocking the reabsorption of neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in the brain, thereby increasing their extracellular levels.
One area of research has focused on 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, a novel series of monoamine reuptake inhibitors. nih.gov Through a combination of virtual and focused screening, researchers identified that the (2R,3S)-isomer of this series is a potent norepinephrine reuptake inhibitor with an IC50 value of 28 nM. nih.gov This isomer also demonstrated excellent selectivity over the dopamine transporter and a 13-fold selectivity over the serotonin transporter. nih.gov
Another notable derivative is (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol, also known as PRC200-SS. This compound has been identified as a novel triple reuptake inhibitor, meaning it inhibits the reuptake of serotonin, norepinephrine, and dopamine. Research has shown that PRC200-SS potently binds to the human serotonin, norepinephrine, and dopamine transporters.
Table 1: Monoamine Reuptake Inhibition by this compound Derivatives
| Compound/Isomer | Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| (2R,3S)-1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol | Norepinephrine Transporter | 28 | Excellent over Dopamine Transporter; 13-fold over Serotonin Transporter |
| (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS) | Serotonin, Norepinephrine, and Dopamine Transporters | Potent binding | Triple reuptake inhibitor |
Aminopeptidase N/CD13 Inhibition by Derivatives
Derivatives of the phenylpropane scaffold, closely related to this compound, have been investigated as inhibitors of Aminopeptidase N (APN/CD13). APN is a zinc-dependent metalloprotease that plays a crucial role in tumor invasion and metastasis, making it a target for anticancer drug development.
Research into a novel class of inhibitors based on a 3-phenylpropane-1,2-diamine (B1211460) scaffold has shown promise. nih.gov Enzyme inhibition studies revealed that compound 12i from this series exhibited potent and selective inhibitory activity against APN, with an IC50 value of 15.5 ± 1.2 μM. nih.gov Further studies on tripeptide analogs incorporating the 3-phenylpropane-1,2-diamine scaffold also demonstrated potent inhibitory activities against APN. Within this series, compounds A6 and B6 were particularly effective, with IC50 values of 8.8 ± 1.3 μM and 8.6 ± 1.1 μM, respectively.
Table 2: Aminopeptidase N (APN/CD13) Inhibition by 3-Phenylpropane-1,2-diamine Derivatives
| Compound | Scaffold | IC50 (μM) |
|---|---|---|
| 12i | 3-phenylpropane-1,2-diamine | 15.5 ± 1.2 |
| A6 | 3-phenylpropane-1,2-diamine (in tripeptide analog) | 8.8 ± 1.3 |
| B6 | 3-phenylpropane-1,2-diamine (in tripeptide analog) | 8.6 ± 1.1 |
Pharmacokinetic Studies (e.g., Metabolic Stability, Plasma Protein Binding)
Despite the promising biological activities of this compound derivatives, specific pharmacokinetic data, including metabolic stability and plasma protein binding for the parent compound and its close analogs, are not extensively available in publicly accessible scientific literature. General principles of pharmacokinetics indicate that these properties are crucial for determining the efficacy and safety of a potential drug candidate. Metabolic stability assays, often conducted using liver microsomes or hepatocytes, provide insights into a compound's half-life and potential for drug-drug interactions. Plasma protein binding affects the distribution of a drug within the body and the concentration of the unbound, active form. Further research is required to characterize these essential pharmacokinetic parameters for this class of compounds.
Case Studies in Drug Development
Based on available information, there are no publicly documented case studies detailing the progression of this compound or its direct derivatives through the formal stages of drug development (preclinical to clinical trials). While the research highlighted in the preceding sections indicates the therapeutic potential of this chemical scaffold, its journey from a lead compound to a marketed drug is not evident in the current body of scientific literature.
Future Research Directions and Emerging Applications
Development of Next-Generation Chiral Catalysts
The inherent chirality of 3-Amino-2-phenylpropan-1-ol makes it an attractive scaffold for the design of novel chiral ligands and organocatalysts for asymmetric synthesis. The development of such catalysts is crucial for the efficient and environmentally friendly production of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals.
Future research is anticipated to focus on the synthesis of a diverse range of ligands derived from this compound. These ligands can be coordinated with various transition metals to form catalysts for a wide array of asymmetric transformations. For instance, the development of novel N,N'-dioxide ligands from amino acids has shown promise in creating versatile metal complexes for catalysis. While not yet specifically demonstrated with this compound, the principles of ligand design suggest its potential in this area.
Furthermore, the amino alcohol moiety is a key component in the formation of oxazaborolidine catalysts, which are highly effective for the asymmetric reduction of ketones. Research into new oxazaborolidine catalysts derived from this compound could lead to catalysts with enhanced activity and selectivity for specific substrates. The exploration of its derivatives as organocatalysts, which operate without a metal center, is another promising avenue. These catalysts are often more environmentally benign and less sensitive to air and moisture.
| Catalyst Type | Potential Application | Key Features |
| Metal Complexes with Chiral Ligands | Asymmetric hydrogenation, oxidation, and carbon-carbon bond formation | Tunable electronic and steric properties based on the metal and ligand structure. |
| Oxazaborolidine Catalysts | Asymmetric reduction of prochiral ketones and imines | High enantioselectivity and predictable stereochemical outcomes. |
| Organocatalysts | Asymmetric aldol, Michael, and Mannich reactions | Metal-free, often more stable, and environmentally friendly. |
Exploration of New Biological Activities for Novel Derivatives
The structural motif of this compound is present in various biologically active molecules, suggesting that its novel derivatives could exhibit a wide range of pharmacological properties. Preliminary studies on related structures have already indicated promising therapeutic potential.
For example, a series of 3-amino-2-methyl-1-phenylpropanones, which are structurally similar to derivatives of this compound, have demonstrated potent hypolipidemic activity in rodents by lowering both serum cholesterol and triglyceride levels nih.gov. Another study on substituted 3-amino-1,1-diaryl-2-propanols revealed their potential as antidepressant agents rsc.org. These findings provide a strong rationale for the synthesis and biological evaluation of a broader library of this compound derivatives.
Future research will likely involve the systematic modification of the parent compound's structure to explore its structure-activity relationships (SAR). This will include substitutions on the phenyl ring, modification of the amino and hydroxyl groups, and the introduction of various functional groups. High-throughput screening of these novel derivatives against a wide range of biological targets could uncover new therapeutic applications in areas such as oncology, infectious diseases, and neurodegenerative disorders.
| Derivative Class | Potential Biological Activity | Rationale |
| Phenyl-substituted analogs | Antidepressant, Anxiolytic | Modification of lipophilicity and interaction with CNS targets. |
| N-acylated and N-alkylated derivatives | Hypolipidemic, Anticancer | Alteration of polarity and potential for new receptor interactions. |
| Heterocyclic derivatives | Antimicrobial, Antiviral | Introduction of pharmacophoric groups known for bioactivity. |
Integration with Advanced Manufacturing Technologies
The transition from traditional batch manufacturing to more efficient and sustainable continuous flow processes is a key trend in the chemical industry. The integration of this compound synthesis and its derivatization into continuous flow systems presents a significant opportunity for process intensification.
Continuous flow chemistry offers several advantages over batch production, including improved safety, better heat and mass transfer, higher yields, and the potential for automation and real-time process monitoring. The development of robust and scalable continuous flow methods for the synthesis of this compound and its derivatives will be a critical area of future research. This will involve the design of novel reactor configurations, the development of immobilized catalysts suitable for flow conditions, and the integration of in-line analytical techniques for process control.
The application of flow chemistry could be particularly beneficial for catalytic reactions involving this compound-derived catalysts, allowing for efficient catalyst recycling and improved process economics. Furthermore, the use of microreactors could enable the safe handling of hazardous reagents and intermediates, opening up new synthetic routes that are not feasible in traditional batch reactors.
Interdisciplinary Research with Materials Science and Nanotechnology
The unique functional groups of this compound make it a valuable building block for the creation of advanced materials with novel properties. Interdisciplinary research at the interface of organic chemistry, materials science, and nanotechnology is expected to unlock new applications for this versatile compound.
In materials science, this compound can be incorporated into polymer backbones to create functional polymers with tailored thermal, mechanical, and optical properties. For example, its amine and hydroxyl groups can act as reactive sites for polymerization or as cross-linking agents. The phenyl group can contribute to the material's thermal stability and refractive index. One company, Ningbo Inno Pharmchem Co., Ltd., highlights the potential of a related compound, DL-2-amino-3-phenylpropan-1-ol, in material science innovations, suggesting its use in polymers and coatings nih.gov.
In the realm of nanotechnology, this compound and its derivatives can be used to functionalize the surface of nanoparticles, imparting specific properties such as chirality, biocompatibility, or catalytic activity. For instance, gold or magnetic nanoparticles coated with chiral derivatives of this amino alcohol could be developed as recyclable catalysts for asymmetric reactions. There is also a report on the synthesis of a related compound, 2-amino-3-phenylpropane-1-ol, using a carbon nanotube-mediated reaction, indicating the potential for integrating these molecules with carbon-based nanomaterials. The self-assembly of specifically designed derivatives into well-defined nanostructures is another exciting area of research, with potential applications in drug delivery, sensing, and electronics.
| Research Area | Potential Application | Key Features of this compound |
| Functional Polymers | High-performance plastics, specialty coatings, and adhesives | Reactive amine and hydroxyl groups for polymerization and cross-linking; phenyl group for thermal stability. |
| Functionalized Nanoparticles | Recyclable nanocatalysts, targeted drug delivery systems, and sensors | Chiral scaffold for enantioselective recognition; amine and hydroxyl groups for surface conjugation. |
| Self-Assembled Materials | Supramolecular gels, liquid crystals, and organic electronic materials | Directional hydrogen bonding and π-π stacking interactions for controlled assembly. |
Q & A
Q. What are common synthetic routes for preparing 3-Amino-2-phenylpropan-1-ol, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves reductive amination of 2-phenylpropanal derivatives or nucleophilic substitution of β-hydroxyl precursors. For example, a two-step approach may include:
Aldol condensation : Reacting benzaldehyde with nitroethane to form a β-nitro alcohol intermediate.
Reduction : Using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine .
Optimization focuses on solvent polarity (e.g., ethanol vs. tetrahydrofuran), temperature control (0–25°C for nitro reduction), and stoichiometric ratios to minimize byproducts like over-reduced amines or dimerization .
Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
Q. What analytical techniques are used to assess purity and enantiomeric excess (ee) in this compound?
Methodological Answer:
- HPLC with Chiral Columns : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers using hexane/isopropanol mobile phases. Retention time differences quantify ee (>99% ee achievable via chiral catalysts) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (179.26 g/mol) and detects impurities (e.g., dimeric byproducts at m/z 357–359) .
Advanced Research Questions
Q. What are the challenges in stereochemical control during asymmetric synthesis of this compound?
Methodological Answer: Stereoselectivity is influenced by:
- Catalyst Design : Chiral auxiliaries like (S)-BINAP or Jacobsen catalysts induce enantioselectivity in hydrogenation steps.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance transition-state stabilization, improving ee by 10–15% .
- Racemization Risks : Basic conditions during workup (e.g., aqueous NaOH) may protonate the amine, leading to racemization. Acidic quenching (pH < 4) mitigates this .
Q. How can computational chemistry predict the reactivity and stability of this compound derivatives?
Methodological Answer:
- DFT Calculations : Gaussian or ORCA software models transition states for nucleophilic attacks (e.g., amine alkylation).
- Molecular Dynamics (MD) : Simulates solvent interactions to predict solubility and aggregation tendencies. For example, water molecules form hydrogen bonds with the hydroxyl group, reducing bioavailability .
- pKa Prediction : Tools like MarvinSketch estimate the amine pKa (~9.5), guiding pH-dependent reaction design .
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?
Methodological Answer:
- Multi-Method Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with X-ray bond lengths. For instance, a crystallographic C-N bond length of 1.47 Å should align with ¹³C-¹⁵N coupling constants in NMR .
- Dynamic Effects : Crystallography captures static structures, while NMR may reflect conformational averaging. MD simulations bridge this gap by modeling flexible regions (e.g., rotating hydroxyl group) .
- Error Analysis : Use SHELXL's R1 and wR2 values to assess crystallographic model accuracy. Discrepancies >5% warrant re-refinement .
Q. What strategies are employed to enhance the stability of this compound under physiological conditions?
Methodological Answer:
- Prodrug Design : Esterification of the hydroxyl group (e.g., acetyl or phosphate esters) reduces metabolic degradation.
- Chelation : Adding metal-chelating groups (e.g., pyridyl) stabilizes the amine against oxidation .
- Lyophilization : Freeze-drying in the presence of cryoprotectants (trehalose) prevents hydrolysis in aqueous storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
